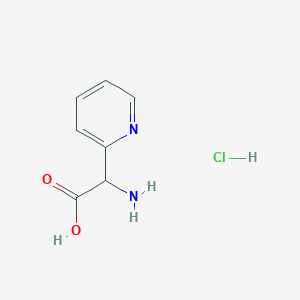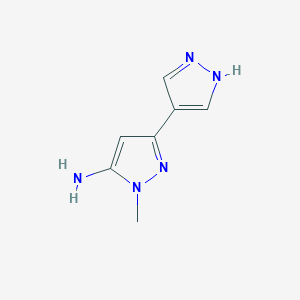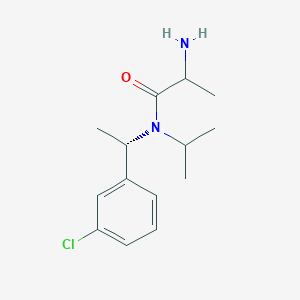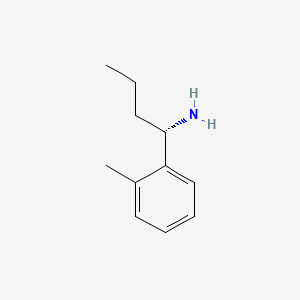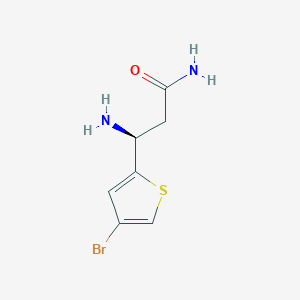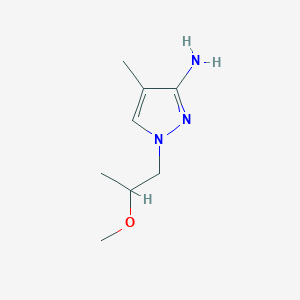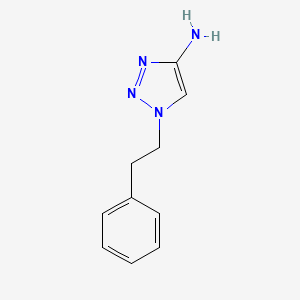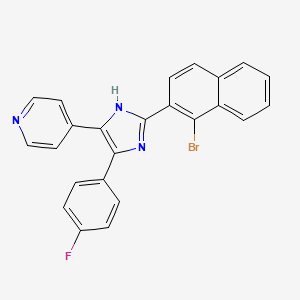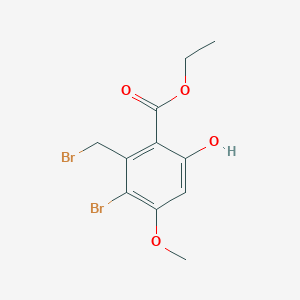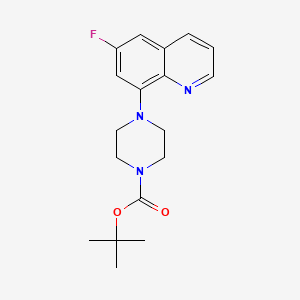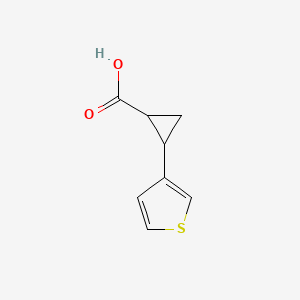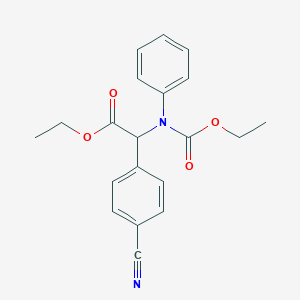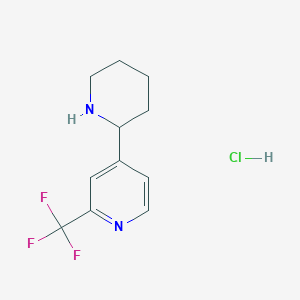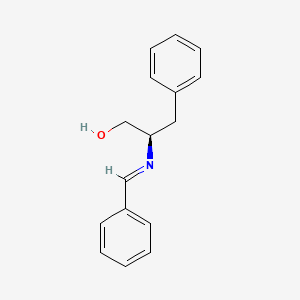
(R)-2-(Benzylideneamino)-3-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Benzylideneamino)-3-phenylpropan-1-ol is a chiral Schiff base compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzylideneamino)-3-phenylpropan-1-ol typically involves the condensation reaction between an amine and an aldehyde. One common method is the reaction of ®-2-amino-3-phenylpropan-1-ol with benzaldehyde under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
While specific industrial production methods for ®-2-(Benzylideneamino)-3-phenylpropan-1-ol are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Benzylideneamino)-3-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can convert the Schiff base back to the amine and aldehyde.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the imine group under mild conditions.
Major Products
Oxidation: Produces oxides or hydroxyl derivatives.
Reduction: Yields the original amine and aldehyde.
Substitution: Forms new Schiff bases or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-(Benzylideneamino)-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-2-(Benzylideneamino)-3-phenylpropan-1-ol involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows for the formation of coordination bonds with metals, facilitating various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or interaction with microbial cell walls .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(Benzylideneamino)-2-phenylpropan-1-ol: A structural isomer with different steric and electronic properties.
2-(Benzylideneamino)-3-phenylbutan-1-ol: A homolog with an additional carbon in the alkyl chain, affecting its reactivity and applications.
Uniqueness
®-2-(Benzylideneamino)-3-phenylpropan-1-ol is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it particularly valuable in medicinal chemistry for the development of enantioselective drugs and catalysts.
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
(2R)-2-(benzylideneamino)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m1/s1 |
Clave InChI |
XPAUYOLNAAYWDN-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CO)N=CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


